1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWOMKNWWUBRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Scientific Research Applications
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The oxazole moiety is known to participate in hydrogen bonding and other interactions, which may play a role in its activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heterocyclic Influence: The oxazole ring in the target compound provides distinct electronic properties compared to phenyl (e.g., 3-chlorophenyl in ) or oxadiazole (e.g., ) substituents.
- Bioactivity : Piperazines with aryl substituents (e.g., 3-chlorophenyl) show strong serotonin receptor activity, as seen in 1-(3-chlorophenyl)piperazine HCl, which acts as a 5-HT1B/5-HT2C agonist . In contrast, the target compound’s oxazole group may favor interactions with microbial targets or enzymes due to its heterocyclic rigidity .
- Salt Forms : Hydrochloride salts are common across analogs, improving solubility. However, dihydrochloride salts (e.g., ) exhibit higher aqueous solubility, which may benefit formulation .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Piperazines with alkyl/aryl groups (e.g., 1-(4-chlorophenyl)-1-propyl piperazine in ) show moderate activity against Gram-positive bacteria. The target compound’s oxazole group may enhance activity against resistant strains due to its heterocyclic bioisosterism .
- CNS Effects: HBK-14 and HBK-15 () exhibit antidepressant-like activity without cardiovascular side effects, attributed to their dual 5-HT1A/5-HT7 antagonism. The target compound’s lack of bulky phenoxy groups may reduce receptor affinity but improve blood-brain barrier penetration .
- Receptor Selectivity: Substitutions on the heterocycle significantly alter receptor profiles. For example, 1-(2-methoxyphenyl)piperazine () acts as a 5-HT1A agonist, whereas oxazole derivatives may prioritize non-CNS targets .
Biological Activity
1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by relevant data tables and findings from various studies.
Structural Overview
The compound features a piperazine ring attached to a 3-methyl-1,2-oxazole moiety with a carbonyl substituent. This configuration is significant because both the piperazine and oxazole components are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit notable antimicrobial properties. For instance, a study evaluating various oxazole derivatives found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine | 20 | 25 |
| Reference (Ampicillin) | 10 | 15 |
This table suggests that 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine has competitive antimicrobial activity compared to standard antibiotics.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. The presence of the oxazole ring is believed to enhance the compound's ability to interact with cancer cell lines. For example, tests on various cancer cell lines revealed that derivatives of oxazole exhibited micromolar activity:
| Cell Line | IC50 (µM) for 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine |
|---|---|
| A549 | 15 |
| HeLa | 12 |
| B16F10 | 18 |
These findings indicate a promising profile for further development as an anticancer agent.
The precise mechanism by which 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in metabolic pathways or signaling processes. The oxazole moiety is particularly noted for its ability to participate in hydrogen bonding, which may facilitate these interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
- Antimicrobial Efficacy : A study demonstrated that related oxazole derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than traditional antibiotics .
- Anticancer Activity : Research indicated that certain derivatives of oxazole displayed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
- Comparative Analysis : In comparative studies with other piperazine derivatives, it was found that the introduction of different substituents on the oxazole ring could modulate biological activity significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Oxazole ring formation : Condensation of a nitrile derivative (e.g., 3-methyl-1,2-oxazole-5-carbonyl chloride) with piperazine under anhydrous conditions .
Hydrochloride salt formation : Reaction with HCl gas in a polar aprotic solvent (e.g., dichloromethane) to improve crystallinity .
Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to achieve >95% purity. Monitor via TLC and HPLC .
- Key challenges : Avoid excess HCl to prevent decomposition of the oxazole moiety.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Recommended methods :
- ¹H/¹³C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and oxazole carbonyl (δ 160–165 ppm in ¹³C) .
- FT-IR : Identify characteristic bands: C=O stretch (~1680 cm⁻¹), C-N (oxazole) (~1500 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula (C₉H₁₄ClN₃O₂) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base .
- Stability : Stable at −20°C for >1 year. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the oxazole ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Approach :
Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .
Structural analogs : Compare with derivatives (e.g., 1-(3-methyl-1,2,4-oxadiazole-5-carbonyl)piperazine) to isolate pharmacophores .
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH affecting the protonation state of piperazine .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target selectivity?
- Methodology :
Core modifications : Replace the oxazole with thiazole or triazole rings to assess electronic effects .
Piperazine substitution : Introduce methyl or benzyl groups to modulate lipophilicity and binding pocket interactions .
In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
- Validation : Validate SAR predictions with radioligand displacement assays (e.g., 5-HT₂A receptor) .
Q. What advanced analytical methods are required to detect and quantify impurities in this compound?
- Techniques :
- HPLC-PDA/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate impurities (e.g., unreacted piperazine, ~2.5 min retention time) .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd <10 ppm) from synthetic steps .
- Regulatory compliance : Follow ICH Q3A guidelines for impurity profiling in preclinical batches .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Protocol design :
Dosing : Administer intravenously (1 mg/kg in saline) to assess bioavailability .
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Stabilize with EDTA and protease inhibitors .
Bioanalysis : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Key parameter : Monitor brain penetration via cerebrospinal fluid (CSF) sampling if targeting CNS receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
